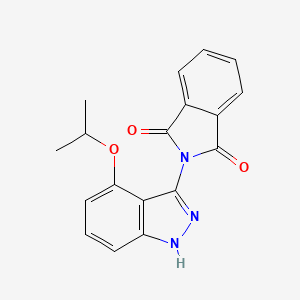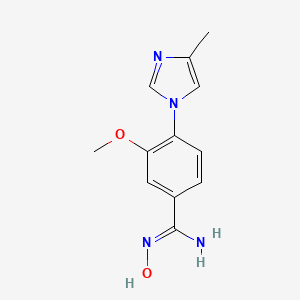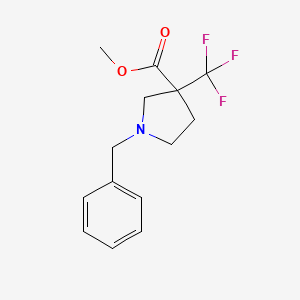
Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate
Übersicht
Beschreibung
“Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 874218-15-2 . It has a molecular weight of 287.28 . The compound is stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16F3NO2/c1-20-12(19)13(14(15,16)17)7-8-18(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
“Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Agrochemicals
Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate: is utilized in the synthesis of agrochemicals due to its trifluoromethyl group, which is a common feature in many pesticides . The compound’s derivatives are known to protect crops from pests, with more than 20 new agrochemicals containing this motif having acquired ISO common names.
Pharmaceutical Industry
In the pharmaceutical sector, this compound serves as a precursor for the development of active pharmaceutical ingredients (APIs). Its derivatives have been incorporated into several marketed pharmaceutical products, and numerous candidates are currently undergoing clinical trials .
Veterinary Medicine
Similar to its applications in human medicine, this compound’s derivatives are also used in veterinary products. To date, two veterinary products containing the trifluoromethyl moiety have been approved for market use .
Material Science
The unique physicochemical properties imparted by the trifluoromethyl group make this compound valuable in material science research. It can be used to modify the surface properties of materials, potentially leading to the development of new functional materials .
Chemical Synthesis
This compound is a versatile intermediate in organic synthesis. It can be used to introduce the trifluoromethyl group into various molecular frameworks, which is a key step in the synthesis of complex organic molecules .
Analytical Chemistry
Due to its distinct chemical structure, Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate can be used as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of similar compounds .
Fluorine Chemistry Research
The compound is significant in fluorine chemistry, where the study of fluorine-containing compounds is essential for advancing the field. Its trifluoromethyl group is particularly interesting for exploring the effects of fluorination on biological activity and physical properties .
Crop Protection Innovation
Beyond traditional pesticide applications, the compound’s derivatives are being explored for innovative crop protection strategies. This includes the development of environmentally friendly pesticides that offer high efficacy with reduced ecological impact .
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Trifluoromethyl derivatives are expected to have many novel applications in the future . Given the interest in fluorinated compounds in the agrochemical, pharmaceutical, and functional materials fields, it is likely that “Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate” and similar compounds will continue to be subjects of research .
Eigenschaften
IUPAC Name |
methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-20-12(19)13(14(15,16)17)7-8-18(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBKOZLEEYGNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467662.png)
![2-[4-(1-Piperidinylmethyl)phenyl]-4,6-pyrimidinediol](/img/structure/B1467663.png)
![2-[1-(tert-Butoxycarbonyl)-3-piperidinyl]-4-(tert-butyl)benzoic acid](/img/structure/B1467664.png)
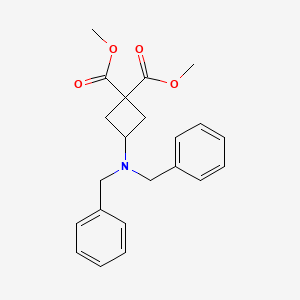
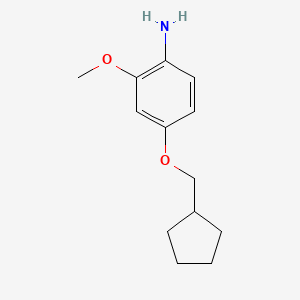
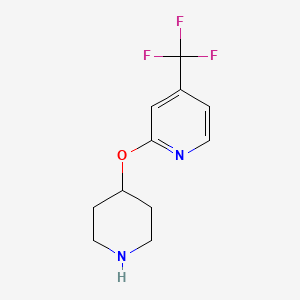
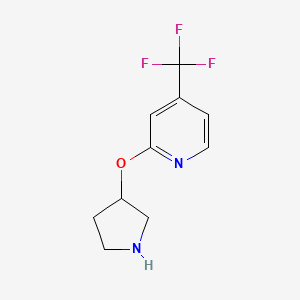
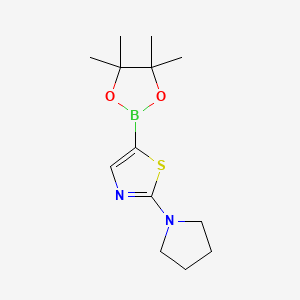
![6-methoxy-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1467674.png)
![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)
![tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate](/img/structure/B1467676.png)
![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)
